molecular formula C13H21NO4 B13091458 trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid

trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid

Cat. No.: B13091458
M. Wt: 255.31 g/mol
InChI Key: IGOINSQCZOTTQA-SMILAEQMSA-N
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Description

trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid: is a heterocyclic compound with the molecular formula C13H21NO4 . It is a derivative of octahydrocyclopenta[c]pyrrole, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid typically involves the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the octahydrocyclopenta[c]pyrrole core.

    Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to maintain reaction conditions.

    Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Protecting Group: The Boc group serves as a protecting group for amines in multi-step synthesis.

Biology:

    Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural features.

Medicine:

    Drug Development: Investigated for its potential in drug development, particularly in the design of novel therapeutic agents.

Industry:

    Material Science: Utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc group provides steric protection, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets.

Comparison with Similar Compounds

  • 2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
  • 2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid

Comparison:

  • Structural Differences: The position of the carboxylic acid group varies among these compounds, leading to differences in their chemical properties and reactivity.
  • Unique Features: trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid is unique due to its specific configuration and the presence of the Boc protecting group, which provides steric hindrance and influences its reactivity.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(11(15)16)10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9?,10-/m0/s1

InChI Key

IGOINSQCZOTTQA-SMILAEQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC([C@H]2C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)C(=O)O

Origin of Product

United States

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